molecular formula C10H13Cl2N3 B12937574 (1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride

(1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Cat. No.: B12937574
M. Wt: 246.13 g/mol
InChI Key: YFCBQYATVIVFJC-UHFFFAOYSA-N
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Description

(1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N3. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride typically involves the reaction of 1-phenyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions on the aromatic ring can introduce various functional groups .

Scientific Research Applications

(1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

(1-phenylpyrazol-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10;;/h1-7H,8,11H2;2*1H

InChI Key

YFCBQYATVIVFJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)CN.Cl.Cl

Origin of Product

United States

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